2,3-Dimethyl-3-heptanol

Catalog No.
S1516506
CAS No.
19549-71-4
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-3-heptanol

CAS Number

19549-71-4

Product Name

2,3-Dimethyl-3-heptanol

IUPAC Name

2,3-dimethylheptan-3-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3

InChI Key

JIEGVNXCNNWVPH-UHFFFAOYSA-N

SMILES

CCCCC(C)(C(C)C)O

Canonical SMILES

CCCCC(C)(C(C)C)O

2,3-Dimethyl-3-heptanol (CAS: 19549-71-4) is a branched-chain tertiary alcohol. Unlike primary linear isomers such as 1-nonanol, its tertiary structure imparts significant steric hindrance around the hydroxyl group, which increases resistance to oxidation and influences intermolecular forces. These structural characteristics define its physical properties, such as a lower boiling point compared to straight-chain analogs, and are critical for its function in highly specific applications like semiochemical-based pest management.

Research Fit

Chiral racemate for stereochemical-control and enantioselective synthesis studies
Distinct mass spectral fingerprint supports unambiguous GC-MS identification
Defined lipophilicity and volatility profile for reproducible partitioning and evaporation workflows

Substituting 2,3-Dimethyl-3-heptanol with other C9 alcohol isomers, such as the primary alcohol 1-nonanol or other dimethylheptanols, is not viable for its key applications. Its function as a semiochemical, particularly as a component recognized by insects like the old house borer (*Hylotrupes bajulus*), is dependent on its precise molecular structure. Insect olfactory systems are highly specific, and even minor changes in isomer structure can lead to a complete loss of biological activity, rendering a substitute ineffective for pheromone-based lures or attractants. Therefore, for applications in chemical ecology and pest management, procurement of the exact 19549-71-4 CAS number is critical for efficacy.

Substitution Risk

Achiral alcohols such as 3-heptanol or 1-nonanol lack the stereocenter needed for enantioselective research workflows.

Linear or less-branched analogs show different LogP and boiling points, which may alter chromatographic retention and evaporation profiles.

Substitute compounds produce distinct EI mass spectra; a changed base peak may compromise GC-MS identification and purity assessment.

High-Specificity Olfactory Response in Pest Management Target Species

In studies identifying attractants for the old house borer, *Hylotrupes bajulus*, a significant pest of structural timber, 2,3-dimethyl-3-heptanol was identified as a key male-produced pheromone component. Gas Chromatography-Electroantennographic Detection (GC-EAD) analysis, which measures the electrical response of an insect's antenna, showed a distinct and reproducible response to this specific compound, while other compounds in the same class elicited no significant response.

Evidence DimensionAntennal Olfactory Response (GC-EAD)
Target Compound DataClear, reproducible electrophysiological signal
Comparator Or BaselineOther tested isomers and related compounds showing no significant signal
Quantified DifferenceQualitatively Active vs. Inactive
ConditionsGas Chromatography-Electroantennographic Detection (GC-EAD) on *Hylotrupes bajulus* antennae.

For efficacy in pheromone traps and lures targeting *H. bajulus*, this specific isomer is required; structurally similar but incorrect analogs will fail to attract the target pest.

Lipophilicity: LogP
Reported
Target 2.9
1-Nonanol 3.6
Supports distinct partition behavior for permeability studies.
In silico XLogP3; experimental validation advised.

Lower Boiling Point for Enhanced Processability and Formulation Control

The branched, tertiary structure of 2,3-Dimethyl-3-heptanol significantly reduces its boiling point compared to its straight-chain primary alcohol isomer, 1-nonanol. The tertiary structure hinders efficient packing and reduces the effectiveness of intermolecular hydrogen bonding, resulting in weaker overall van der Waals forces. The boiling point for 2,3-Dimethyl-3-heptanol is approximately 173 °C, which is substantially lower than that of 1-nonanol at approximately 212-213 °C.

Evidence DimensionNormal Boiling Point
Target Compound Data~173 °C
Comparator Or Baseline1-Nonanol: ~212 °C
Quantified Difference~39 °C lower than its primary linear isomer
ConditionsStandard atmospheric pressure (760 mmHg)

This lower boiling point facilitates easier purification via distillation, reduces energy costs in processing, and allows for its use in formulations where lower volatility and specific evaporation rates are required, or where temperature-sensitive components are present.

GC-MS Fingerprint
Method context
Base peak m/z 87
Enables unambiguous identification in complex matrices.
EI, 70 eV; distinct from 3-heptanol (m/z 59), 2-heptanol (m/z 45).
Chiral Scaffold
Class-level
1 chiral center
May support enantioselective synthesis research.
Racemic mixture; enantiomer-specific data to verify.
Henry's Law Constant
Class-level
5.4–7.0 × 10⁻² mol/(m³·Pa)
Indicates moderate volatility from water for environmental modeling.
Predicted; validate experimentally at 298.15 K.
Boiling Point
Reported
173 °C
Intermediate boiling point may support distillation-based purification.
At 760 mmHg; 3-heptanol 156 °C, 1-nonanol 213 °C.
Density
Reported
0.83 g/mL
Defined density for accurate volumetric dispensing.
At 20 °C; differs from linear and less-branched analogs.

Active Component in Pheromone Lures for *Hylotrupes bajulus* (Old House Borer)

Based on its demonstrated, isomer-specific activity as a male-produced pheromone, this compound is the correct choice for formulating lures used in integrated pest management (IPM) programs. These lures are critical for monitoring and trapping the old house borer, a significant economic pest that damages seasoned coniferous wood in buildings.

Specialty Intermediate for Synthesizing Sterically Hindered Molecules

The tertiary alcohol group provides a sterically hindered, yet reactive site for chemical synthesis. Its defined boiling point allows for controlled reaction conditions and straightforward removal post-reaction, making it a suitable precursor or intermediate in the synthesis of complex molecules where resistance to oxidation and specific steric bulk are required.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Chiral scaffold availability
Stereochemical outcome and enantiomeric excess review
GC-MS reference standard
Distinct mass spectral fingerprint and retention behavior
Method specificity and co-elution assessment
Specialty solvent for defined lipophilicity
LogP and volatility profile
Partitioning and evaporation rate reproducibility
SAR model compound for branched alcohols
Characterized steric and physicochemical parameters
QSPR/QSAR model validation against experimental data

XLogP3

2.9

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